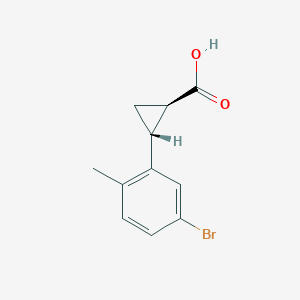

(1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid

CAS No.: 2227794-54-7

Cat. No.: VC5395802

Molecular Formula: C11H11BrO2

Molecular Weight: 255.111

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2227794-54-7 |

|---|---|

| Molecular Formula | C11H11BrO2 |

| Molecular Weight | 255.111 |

| IUPAC Name | (1R,2R)-2-(5-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H11BrO2/c1-6-2-3-7(12)4-8(6)9-5-10(9)11(13)14/h2-4,9-10H,5H2,1H3,(H,13,14)/t9-,10+/m0/s1 |

| Standard InChI Key | RYHNJJBOOXOIQX-VHSXEESVSA-N |

| SMILES | CC1=C(C=C(C=C1)Br)C2CC2C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₁H₁₁BrO₂, a molecular weight of 255.11 g/mol, and an IUPAC name of (1R,2R)-2-(5-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid. Its stereochemistry is defined by the (1R,2R) configuration, which influences its reactivity and biological interactions .

Key Structural Attributes:

-

Cyclopropane core: A three-membered carbon ring with high ring strain.

-

Bromine substituent: Positioned at the 5th carbon of the 2-methylphenyl group, enhancing electrophilic reactivity.

-

Carboxylic acid group: Facilitates hydrogen bonding and salt formation, critical for solubility and pharmacokinetic properties .

Table 1: Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 2227794-54-7 | |

| Molecular Formula | C₁₁H₁₁BrO₂ | |

| Molecular Weight | 255.11 g/mol | |

| Stereochemistry | (1R,2R) | |

| SMILES | CC1=C(C=C(C=C1)Br)C2CC2C(=O)O |

Synthesis and Stereochemical Control

Cyclopropanation Strategies

The synthesis typically involves diastereoselective cyclopropanation of pre-functionalized alkenes. A key method employs bromocyclopropane precursors undergoing base-assisted epimerization to achieve the desired (1R,2R) configuration . For example:

-

Substrate Preparation: A brominated styrene derivative is treated with a diazo compound (e.g., ethyl diazoacetate) in the presence of a transition-metal catalyst (e.g., Rh₂(OAc)₄) to form the cyclopropane core .

-

Stereochemical Optimization: Chiral auxiliaries or enantioselective catalysts ensure high enantiomeric excess (ee > 95%) .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Rh₂(OAc)₄, CH₂Cl₂, 25°C, 12 h | Cyclopropane ring formation |

| 2 | KOH, DMSO, 40°C, 6 h | Epimerization to (1R,2R) isomer |

| 3 | HCl(aq) extraction | Isolation of carboxylic acid |

Challenges in Synthesis

-

Ring strain: The cyclopropane ring’s instability necessitates mild reaction conditions to prevent ring-opening .

-

Bromine reactivity: Competing side reactions (e.g., debromination) require careful stoichiometric control.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (logP ≈ 2.7) due to its hydrophobic aromatic and cyclopropane moieties. It is stable under inert atmospheres but prone to oxidative degradation in the presence of light or moisture .

Table 3: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | Not reported | – |

| LogP | ~2.7 (estimated) | XLogP3 |

| pKa | ~4.2 (carboxylic acid) | Computational model |

Spectroscopic Characterization

-

¹H NMR: Distinct signals for cyclopropane protons (δ 1.2–1.8 ppm) and aromatic protons (δ 7.2–7.5 ppm) .

-

IR: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch).

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor for GluN2A-positive allosteric modulators (PAMs), which target NMDA receptors to treat cognitive disorders . Its rigid cyclopropane structure enhances binding affinity to hydrophobic pockets in proteins .

Agrochemical Development

Patents describe derivatives of cyclopropane carboxylic acids as insecticides, leveraging the bromine substituent for halogen-bonding interactions with pest enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume